Methyl 3-bromo-5-formyl-4-hydroxybenzoate
Overview
Description
Methyl 3-bromo-5-formyl-4-hydroxybenzoate is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzoic acid, featuring a bromine atom, a formyl group, and a hydroxyl group on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Methyl 3-bromo-5-formyl-4-hydroxybenzoate . For instance, the compound’s reactivity might be affected by the pH of its environment, and its stability could be influenced by temperature and light exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-formyl-4-hydroxybenzoate can be synthesized through several methods. One common route involves the bromination of methyl 3-formyl-4-hydroxybenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-formyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium) are commonly used.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Products depend on the nucleophile used (e.g., amines yield amides, thiols yield thioethers).
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to a hydroxymethyl group.
Scientific Research Applications
Methyl 3-bromo-5-formyl-4-hydroxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds and drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formyl-4-hydroxybenzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 3-bromo-4-hydroxybenzoate: Lacks the formyl group, limiting its applications in certain synthetic routes.
Methyl 3,5-dibromo-4-hydroxybenzoate: Contains an additional bromine atom, increasing its reactivity in substitution reactions.
Uniqueness
Methyl 3-bromo-5-formyl-4-hydroxybenzoate is unique due to the presence of both the bromine atom and the formyl group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows it to participate in a wide range of reactions, making it a valuable intermediate in organic chemistry .
Properties
IUPAC Name |
methyl 3-bromo-5-formyl-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-14-9(13)5-2-6(4-11)8(12)7(10)3-5/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKGRKFKESLQFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856769 | |
Record name | Methyl 3-bromo-5-formyl-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706820-79-3 | |
Record name | Methyl 3-bromo-5-formyl-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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